molecular formula C19H13N3O4 B2553923 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 942001-04-9

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2553923
CAS RN: 942001-04-9
M. Wt: 347.33
InChI Key: XBZXMQLWIVAFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . This compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . It has been synthesized and evaluated for its in vitro anti-HIV-1 activity . Most of the tested compounds displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures .


Synthesis Analysis

A retro-Claisen reaction of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione, in the presence of potassium hydroxide and 4-dimethylamino-pyridine has been carried out, leading to 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate .


Molecular Structure Analysis

The cation of the title compound, as shown by the single-crystal structure determination, has two conjugated aromatic rings that are almost coplanar with a dihedral angle of 0.230° . Strong intermolecular hydrogen bonds are formed between the lone pairs of the carboxylate groups of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and the NH and CH of the 4-(dimethylamino)pyridin-1-ium cation, with lengths of 2.081 and 2.883 Å, respectively .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The title compound adopts a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions .

Scientific Research Applications

Biological Importance and Mechanistic Pathways

Pyrido[1,2-a]pyrimidines exhibit diverse biological properties. Let’s explore some of their applications:

Tranquilizers: Antiallergics: Antiulcerative Agents: Antiasthmatics: Analgesics: Antipsychotics: Protective Gastrointestinal Compounds: Neurotropic and Stress-Protecting Compounds: Anti-HIV Agents:

Synthetic Methodologies and Reactions

Since 2000, various synthetic procedures and organic reactions have been reported for pyrido[1,2-a]pyrimidines. These methodologies contribute to the development of novel compounds with diverse applications .

Tautomeric Forms

The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed in the literature .

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is believed to be the enzyme carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide: interacts with its target, carbonic anhydrase I, by binding into the active site of the enzyme . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety chelate the Mg2+ ion, which is crucial for the enzyme’s activity .

Pharmacokinetics

The pharmacokinetic properties of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide The compound’s druglikeness and admet properties have been investigated , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide ’s action are likely related to its inhibition of carbonic anhydrase I . By inhibiting this enzyme, the compound could potentially disrupt pH regulation and ion transport in cells.

Future Directions

These compounds can provide a very good basis for the development of new hits . The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .

properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-11-16(18(24)22-9-5-4-8-15(22)20-11)21-17(23)13-10-12-6-2-3-7-14(12)26-19(13)25/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXMQLWIVAFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.